Cas no 1821710-18-2 ((1S,2R)-2-benzylcyclopentan-1-aminehydrochloride)

(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride
- 1821710-18-2
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- Inchi: 1S/C12H17N.ClH/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9,13H2;1H/t11-,12+;/m1./s1
- InChI Key: FLCMAYPUKJEONJ-LYCTWNKOSA-N
- SMILES: Cl.N[C@H]1CCC[C@@H]1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 211.1127773g/mol
- Monoisotopic Mass: 211.1127773g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR0292OF-100mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 100mg |
$959.00 | 2023-12-15 | |
Aaron | AR0292OF-2.5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 2.5g |
$5301.00 | 2023-12-15 | |
Aaron | AR0292OF-5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 5g |
$7831.00 | 2023-12-15 | |
Aaron | AR0292OF-10g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 10g |
$11600.00 | 2023-12-15 | |
1PlusChem | 1P0292G3-50mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 50mg |
$705.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-500mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 500mg |
$1950.00 | 2024-06-18 | |
Aaron | AR0292OF-50mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 50mg |
$740.00 | 2023-12-15 | |
1PlusChem | 1P0292G3-2.5g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 2.5g |
$4805.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-100mg |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 100mg |
$902.00 | 2024-06-18 | |
1PlusChem | 1P0292G3-1g |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride |
1821710-18-2 | 95% | 1g |
$2482.00 | 2024-06-18 |
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride
Introduction to (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride (CAS No. 1821710-18-2)
(1S,2R)-2-benzylcyclopentan-1-aminehydrochloride, identified by its CAS number 1821710-18-2, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of chiral amines, which play a crucial role in the development of various therapeutic agents due to their stereospecific interactions with biological targets. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and drug formulation.
The structure of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride consists of a cyclopentan ring substituted with a benzyl group at the 2-position and an amine group at the 1-position, followed by a hydrochloride counterion. This specific stereochemistry, defined by the (1S,2R) configuration, is critical for its biological activity and pharmacological properties. The benzyl group contributes to hydrophobic interactions, while the amine moiety can engage in hydrogen bonding with biological receptors.
In recent years, there has been growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. Research has demonstrated that the stereochemistry of amines can significantly influence their binding affinity and metabolic stability. The enantiomerically pure form of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride has been extensively studied for its potential applications in treating various diseases, including neurological disorders and infectious diseases.
One of the most promising areas of research involving (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride is its role as a precursor in the synthesis of novel therapeutic agents. For instance, studies have shown that this compound can be used to develop potent inhibitors of enzymes involved in cancer metabolism. The benzylcyclopentanamine core structure is particularly interesting because it mimics natural bioactive molecules found in plants and microorganisms. By leveraging this scaffold, researchers aim to discover new drugs with enhanced selectivity and lower toxicity.
The pharmacokinetic properties of (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride have also been thoroughly investigated. Its hydrochloride salt form exhibits good oral bioavailability and prolonged half-life, which are desirable characteristics for any drug candidate. Additionally, preclinical studies have revealed that this compound demonstrates low systemic toxicity, even at high doses. These findings make it an attractive candidate for further development into a therapeutic agent.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of chiral amines like (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride. Molecular modeling techniques have been used to simulate its interactions with target proteins, providing insights into how its stereochemistry influences binding affinity and specificity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
The synthesis of enantiomerically pure (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride presents both challenges and opportunities for synthetic chemists. Traditional methods often rely on chiral auxiliaries or catalysts to achieve high enantiomeric purity. However, recent developments in asymmetric catalysis have opened new avenues for more efficient and sustainable synthesis routes. These innovations not only improve yield but also reduce waste, aligning with green chemistry principles.
In conclusion, (1S,2R)-2-benzylcyclopentan-1-aminehydrochloride (CAS No. 1821710-18-2) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique stereochemistry and favorable pharmacokinetic properties make it an excellent candidate for further exploration as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel drugs.
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